The synthesis of Aminooxy-PEG8-acid typically involves several key steps:
The detailed reaction mechanism often involves the formation of an activated ester intermediate, which subsequently reacts with an amine to form the desired product.
The molecular structure of Aminooxy-PEG8-acid can be described as follows:
Aminooxy-PEG8-acid participates in several important chemical reactions:
These reactions are fundamental in creating complex biomolecules for therapeutic applications.
The mechanism of action of Aminooxy-PEG8-acid primarily revolves around its ability to form covalent bonds with target biomolecules:
This mechanism underscores its role in targeted protein degradation strategies.
Aminooxy-PEG8-acid exhibits several notable physical and chemical properties:
These properties make it suitable for both laboratory research and potential therapeutic applications.
Aminooxy-PEG8-acid has diverse applications in scientific research and biomedicine:
Aminooxy-PEG8-acid (chemical structure: O=C(O)CCOCCOCCOCCOCCOCCOCCOCCOCCON; MW: 457.51 g/mol) enables site-selective protein bioconjugation through oxime bond formation. This reaction involves nucleophilic addition between its aminooxy group (-ONH₂) and carbonyl groups (aldehydes or ketones) on target biomolecules, forming a stable oxime linkage (-C=N-O-). The PEG₈ spacer provides aqueous solubility and steric flexibility, critical for reaction efficiency [3] [5].
Reaction Kinetics and Optimization:Oxime ligation with ketones is slower than with aldehydes, typically requiring acidic conditions (pH 4.5) and extended reaction times (>15 hours). Studies demonstrate that performing reactions in pure acetic acid accelerates kinetics, achieving >95% conversion within 1.5–2 hours. This optimization is vital for conjugating acid-sensitive biomolecules [4].
Table 1: Reaction Parameters for Oxime Ligation Using Aminooxy-PEG8-Acid
Carbonyl Type | Optimal pH | Reaction Time | Conversion Yield |
---|---|---|---|
Aldehyde | 4.5 | 5–6 hours | ~90% |
Ketone | 4.5 | 15+ hours | ~85% |
Ketone (acetic acid) | 2.9 (pure acetic acid) | 1.5–2 hours | >95% |
Site-Specific Applications:
The terminal carboxylic acid of Aminooxy-PEG8-acid facilitates amide bond formation with primary amines (e.g., lysine residues or N-termini of proteins). Activation reagents like N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) generate reactive esters for efficient coupling [2] [10].
Heterobifunctional Crosslinking:Aminooxy-PEG8-acid serves as a dual-functional linker:
Table 2: Stability Comparison of PEG Linkers in Amide Bond Formation
Linker Type | Chemical Structure | Stability Under Aqueous Conditions | Hydrolysis Rate |
---|---|---|---|
Acetic acid (Aminooxy-PEG8-acid) | -CH₂COOH | High (resists retro-Michael addition) | Low |
Propionic acid | -CH₂CH₂COOH | Moderate (susceptible to fragmentation) | Moderate–High |
Stability Advantages:The acetic acid moiety (-CH₂COOH) exhibits superior stability compared to propionic acid variants. It resists retro-Michael addition, a fragmentation reaction observed in maleimide-propionic acid linkers under physiological conditions. This property ensures ADC integrity during circulation [8].
Oxime bonds (-C=N-O-) formed by Aminooxy-PEG8-acid are dynamically reversible under physiological conditions. Reductive stabilization using sodium cyanoborohydride (NaBH₃CN) converts these bonds to hydrolytically stable hydroxylamine linkages (-CH₂-NH-O-), locking conjugate architecture [3] [7].
Mechanism and Impact:
Applications in Dynamic Systems:
Table 3: Stability of Oxime vs. Hydroxylamine Linkages in Physiological Conditions
Linkage Type | Bond Structure | Serum Stability (72 h) | Key Advantage |
---|---|---|---|
Oxime | -C=N-O- | <50% | Dynamic/reversible |
Hydroxylamine | -CH₂-NH-O- | >90% | Irreversible & stable |
ADC-Specific Utility:Reductive stabilization mitigates payload loss in ADCs during systemic circulation. This strategy is critical for conjugates targeting intracellular environments where acidic pH (e.g., endosomes) could trigger oxime hydrolysis [3] [6].
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